4-Chlorophenyl 4-methoxybenzoate chemical properties
4-Chlorophenyl 4-methoxybenzoate chemical properties
4-Chlorophenyl 4-Methoxybenzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Catalytic Applications
Executive Summary
In the realm of advanced organic synthesis and physical organic chemistry, aryl esters serve as critical intermediates and mechanistic probes. 4-Chlorophenyl 4-methoxybenzoate (CAS: 29558-84-7) is a highly specialized aryl ester characterized by a push-pull electronic system. The electron-donating methoxy group on the benzoyl moiety combined with the electron-withdrawing chloro group on the phenolic moiety creates a highly polarized ester linkage. This structural dichotomy makes it an ideal substrate for studying substituent effects (via Hammett plots) and a highly reactive acyl donor in transition-metal-catalyzed C–O bond activation workflows.
This whitepaper provides an authoritative, data-driven analysis of the physicochemical properties, validated synthetic methodologies, and advanced catalytic applications of 4-chlorophenyl 4-methoxybenzoate.
Chemical Architecture & Physicochemical Profiling
The reactivity of 4-chlorophenyl 4-methoxybenzoate is fundamentally dictated by its electronic distribution. The
Quantitative Data Summary
The following table consolidates the verified physicochemical and spectroscopic properties of the compound, essential for analytical verification during synthesis[2],[3],[4].
| Property | Value | Analytical Significance |
| Molecular Formula | C | Confirms elemental composition. |
| Molecular Weight | 262.69 g/mol | Required for stoichiometric calculations. |
| Melting Point | 97–99 °C | Primary indicator of bulk purity[4]. |
| LogP | ~3.50 | Indicates high lipophilicity, relevant for extraction[5]. |
| Validates the para-substitution patterns on both aromatic rings[3]. | ||
Validated Synthetic Methodologies
The synthesis of 4-chlorophenyl 4-methoxybenzoate can be approached via classical Schotten-Baumann conditions or modern, mild catalytic transesterification. The choice of pathway depends on the tolerance of other functional groups present in more complex derivatives.
Fig 1: Divergent synthetic pathways for 4-chlorophenyl 4-methoxybenzoate.
Protocol A: Mild Esterification via PPh /N-Chlorobenzotriazole Activation
Causality & Mechanism: Traditional esterification often relies on harsh acyl chlorides (e.g., SOCl
Step-by-Step Workflow:
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve triphenylphosphine (PPh
, 1.2 equiv) and N-chlorobenzotriazole (1.2 equiv) in anhydrous CH Cl (0.5 M). -
Activation: Stir the mixture at room temperature for 10 minutes until a pale yellow solution indicates the formation of the phosphonium complex.
-
Substrate Addition: Add 4-methoxybenzoic acid (1.0 equiv) in one portion. Stir for an additional 15 minutes to form the active acylphosphonium intermediate.
-
Nucleophilic Attack: Introduce 4-chlorophenol (1.0 equiv). Stir the reaction at room temperature. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc, 4:1).
-
Quench & Extraction: Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with CH Cl (3 × 15 mL). -
Purification: Dry the combined organic layers over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the solid product (m.p. 97-99 °C)[4].
Protocol B: K CO -Catalyzed Transesterification
Causality & Mechanism: For late-stage functionalization, using primary amides as acyl donors provides a stable, atom-economical route. Potassium carbonate (K
Step-by-Step Workflow:
-
Reaction Setup: Charge a sealed tube with 4-methoxybenzamide (0.5 mmol), 4-chlorophenyl pivalate (0.25 mmol), and K
CO (20 mol%)[3]. -
Solvent Addition: Add anhydrous toluene (2.0 mL) to the mixture.
-
Thermal Activation: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base.
-
Isolation: Concentrate the filtrate and purify via column chromatography to isolate the ester (Yield: ~76%)[3].
Advanced Catalytic Applications: Rhodium-Catalyzed Acyl Transfer
Aryl esters like 4-chlorophenyl 4-methoxybenzoate are not just end-products; they are powerful acyl donors in transition-metal catalysis. Specifically, they are utilized in Rhodium(I)-catalyzed equilibrium-shifting acyl transfer reactions[6].
The 4-chlorophenoxide moiety is an exceptional leaving group. When exposed to a Rh(I) catalyst (e.g., hydridotetrakis(triphenylphosphine)rhodium(I) with a dppe ligand), the metal center undergoes oxidative addition directly into the C(acyl)–O bond. This generates an Acyl-Rh(III)-aryloxide intermediate. By introducing a co-substrate (such as an acyl fluoride or thioester), the equilibrium can be strategically shifted to generate new, complex carbonyl compounds[6].
Fig 2: Rhodium-catalyzed acyl transfer mechanism via C-O bond activation.
References
-
The Royal Society of Chemistry (RSC). K2CO3-Catalyzed Transesterification for the Synthesis of esters Using Primary Amides as Acyl Donors. (Provides
H/ C NMR data and transesterification protocols). URL: [Link] -
SciELO / Journal of the Brazilian Chemical Society . Direct, rapid and convenient synthesis of esters and thioesters using PPh3/N-chlorobenzotriazole system. (Provides melting point data and mild esterification methodology). URL: [Link]
-
Molaid Chemical Database. 4-cyanophenyl 4-methoxybenzoate / Rhodium-catalyzed acyl transfer reactions.
C NMR studies). URL:[Link] -
Chemsrc . 4-Nitrophenyl 4-methoxybenzoate & Precursor Data (CAS: 29558-84-7). (Provides foundational physicochemical properties and LogP data). URL:[Link]
Sources
- 1. 4-cyanophenyl 4-methoxybenzoate - CAS号 74471-18-4 - 摩熵化学 [molaid.com]
- 2. 4-Nitrophenyl 4-methoxybenzoate | CAS#:7464-46-2 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. scielo.br [scielo.br]
- 5. CAS#:88952-39-0 | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | Chemsrc [chemsrc.com]
- 6. 4-cyanophenyl 4-methoxybenzoate - CAS号 74471-18-4 - 摩熵化学 [molaid.com]
